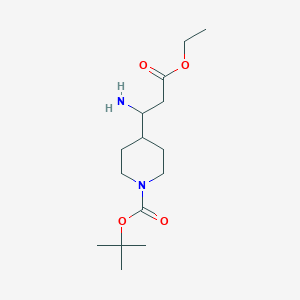

1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine

Overview

Description

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine has been extensively studied using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR (13C, 1H). Density Functional Theory (DFT) calculations, specifically employing the B3LYP and WB97XD methods with a 6-311++G(d,p) basis set, were used to optimize the geometrical parameters and to provide a complete vibrational assignment of frequencies based on Potential Energy Distribution (PED). These theoretical findings were then compared with experimental values to ensure accuracy. The study also included Potential Energy Scan (PES) to determine the conformational preferences of the molecule. Furthermore, the HOMO-LUMO bandgap energy and electron excitation analysis were conducted to understand the electronic properties of the compound. The molecular electrostatic potential (MEP) energy surface and Fukui function descriptors were used to identify the most reactive sites of the compound, while natural bond orbital (NBO) analysis highlighted charge delocalization due to intramolecular interactions. Topological studies, including Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), along with thermodynamic parameters at different temperatures, were also performed to gain a deeper understanding of the compound's structural features .

Synthesis Analysis

Although the provided data does not include a direct synthesis of 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine, related compounds have been synthesized using various methods. For instance, a three-component synthesis was used to create a novel pyridine derivative, starting from malononitrile, 4-methoxybenzaldehyde, and piperidine. This reaction was carried out in methanol at room temperature, yielding a 40% product. The structure of the synthesized compound was confirmed using 1H NMR, MS, and X-ray single crystal diffraction . This information suggests that similar multi-component synthetic strategies could potentially be applied to the synthesis of 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine.

Chemical Reactions Analysis

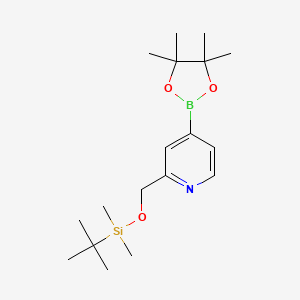

The reactivity of piperidine derivatives can be complex, as illustrated by the study of 1,1-bis(piperidinyl)ethylene's interaction with boron trihalides. In this case, the compound coordinates to boron trihalides through the CH2 carbon, leading to covalent adducts that undergo rearrangement to form predominantly ionic adducts. The study of this system revealed significant variations in 11B and 13C NMR peak widths, which supported the proposed structures. However, the disappearance of peaks due to excessive broadening highlighted the challenges in interpreting such systems . This suggests that 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine could also exhibit interesting reactivity with various reagents, potentially leading to a range of adducts and rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-(N-Boc-amino)piperidine were not directly reported in the provided papers. However, the molecular docking studies mentioned in the first paper indicate that the compound has potential anticancer activity against VEGFR-2 kinase inhibitor receptors for different protein targets. This suggests that the compound could have significant biological properties, which would be an important aspect of its physical and chemical profile . The studies on related piperidine derivatives also contribute to the understanding of the physical and chemical behavior of such compounds, although specific data on 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine would be needed for a comprehensive analysis.

Scientific Research Applications

Synthesis and Structure

- Novel Dendritic G-2 Melamines : Using 4-amino-1-(tert-butoxycarbonyl)piperidine as a starting point, novel meta-tri- and dimeric tetravalent N-substituted melamines with piperidin-4-yl groups were synthesized. These compounds were incorporated into new G-2 melamine dendrimers for potential applications in nanotechnology and materials science (Sacalis et al., 2019).

Molecular Structure and Spectroscopic Studies

- Characterization of 1-Benzyl-4-(N-Boc-amino)piperidine : This compound was extensively characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. This detailed study provided insights into the compound's molecular structure and potential applications in pharmacology and biochemistry (Janani et al., 2020).

Synthetic Routes

- Synthesis of Spiro-Indoline-Piperidine Derivatives : A synthetic route was developed for 1′- H -spiro(indoline-3,4′-piperidine), demonstrating the versatility of piperidine derivatives in synthesizing complex organic compounds that could have pharmaceutical applications (Xie et al., 2004).

Novel Building Blocks

- Synthesis of Polyhydroxylated Piperidines : A precursor like (3R,4S)-3-Hydroxy-4-N-allyl-N-Boc-amino-1-pentene was synthesized from a natural amino acid, leading to the development of polyhydroxylated piperidines, useful in medicinal chemistry and drug design (Rengasamy et al., 2008).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Mechanism of Action

The compound’s pharmacokinetics would depend on various factors such as its absorption, distribution, metabolism, and excretion (ADME). These properties are influenced by the compound’s chemical structure, including factors like its size, charge, lipophilicity, and the presence of functional groups .

The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in the environment. For example, changes in pH could affect the compound’s ionization state, potentially influencing its absorption and distribution .

properties

IUPAC Name |

tert-butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-5-20-13(18)10-12(16)11-6-8-17(9-7-11)14(19)21-15(2,3)4/h11-12H,5-10,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWIVVWMLYSOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661434 | |

| Record name | tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886362-37-4 | |

| Record name | Ethyl β-amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

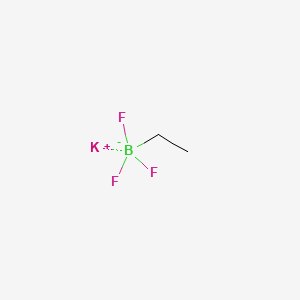

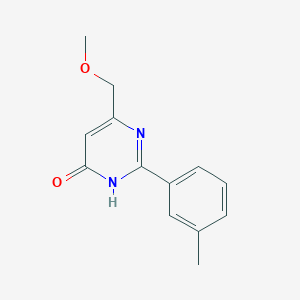

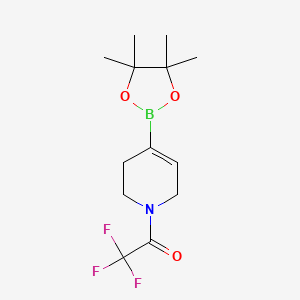

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B3030195.png)

![4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3030198.png)

![5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3030200.png)

![6-Ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3030206.png)

![9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B3030214.png)